tert-Butyl but-3-en-1-yl(methyl)carbamate
Overview
Description
“tert-Butyl but-3-en-1-yl(methyl)carbamate” is a chemical compound. It is also known as "tert-Butyl-N-methylcarbamate" . The empirical formula of this compound is C6H13NO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis of carbamates has also been reported using a three-component coupling of amines, carbon dioxide, and halides .
Molecular Structure Analysis
The molecular weight of “tert-Butyl-N-methylcarbamate” is 131.17 . The SMILES string representation of the molecule is CNC(=O)OC©©C . The InChI representation is 1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) .
Scientific Research Applications
Organic Syntheses and Reactions
- Preparation and Reactions : The compound tert-Butyl but-3-en-1-yl(methyl)carbamate is used in organic synthesis, particularly in the preparation of various complex molecules. For instance, it has been utilized in the Diels-Alder reaction for synthesizing tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound with significance in organic chemistry (Padwa, Brodney & Lynch, 2003).
Structural Analysis and Crystallography
- Crystal Structure Analysis : In crystallography, this compound derivatives have been synthesized and structurally characterized using X-ray diffraction. These analyses are crucial for understanding molecular interactions and crystal packing, contributing significantly to material science and molecular chemistry (Das et al., 2016).
Chemical Bonding Studies
- Hydrogen and Halogen Bonding Studies : The tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate derivatives are used to study bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. These studies enhance our understanding of chemical bonding in organic compounds (Baillargeon et al., 2017).
Synthesis of Complex Molecules
- Catalytic Synthesis : This compound is also involved in catalytic synthesis, such as in the creation of bioinspired manganese complexes. These complexes are investigated for their role in the epoxidation of enone precursors, a crucial step in the synthesis of complex organic molecules like carfilzomib (Qiu, Xia & Sun, 2019).
Pharmaceutical Research
- Drug Synthesis and Pharmaceutical Research : this compound derivatives are key intermediates in synthesizing various biologically active compounds. For example, they play a critical role in synthesizing compounds like omisertinib (AZD9291), which have significant pharmaceutical applications (Zhao, Guo, Lan & Xu, 2017).
Environmental Chemistry
- Degradation and Environmental Implications : Studies on the metabolism of tert-Butyl carbamate derivatives, like 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), offer insights into environmental chemistry. These studies reveal how such compounds degrade and interact in various biological systems, including insects and mammals (Douch & Smith, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as voltage-gated sodium channels and the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that carbamates, in general, can form carbamate esters by reacting with alcohols. This reaction could potentially modify the function of target proteins, leading to changes in their activity.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active natural products like indiacen a and indiacen b , suggesting that they may play a role in the biosynthesis of these compounds.
Pharmacokinetics
The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its bioavailability .
Result of Action
Related compounds have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl N-but-3-enyl-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8-11(5)9(12)13-10(2,3)4/h6H,1,7-8H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYNQTOPYXEUDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312728-28-2 | |
Record name | tert-butyl N-(but-3-en-1-yl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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